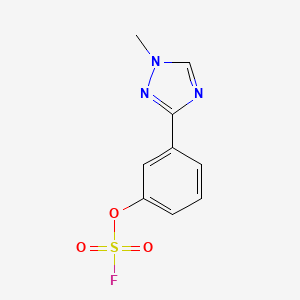

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole

描述

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at the 1-position and a 3-fluorosulfonyloxyphenyl group at the 3-position. The fluorosulfonyloxy (-OSO₂F) moiety is a strong electron-withdrawing group, which significantly influences the compound's electronic properties, solubility, and reactivity.

属性

IUPAC Name |

3-(3-fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O3S/c1-13-6-11-9(12-13)7-3-2-4-8(5-7)16-17(10,14)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQVRXDDYYKYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=CC(=CC=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

Introduction of the Fluorosulfonyloxyphenyl Group: The fluorosulfonyloxyphenyl group can be introduced through a nucleophilic substitution reaction using a fluorosulfonylating agent.

Methylation: The final step involves the methylation of the triazole ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorosulfonyloxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfone derivatives.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

科学研究应用

Synthesis Methods:

- Nucleophilic Substitution : The fluorosulfonyloxy group acts as a leaving group, facilitating the introduction of nucleophiles.

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions typical of triazole derivatives.

- Click Chemistry : It can engage in click chemistry reactions involving azides and alkynes.

Medicinal Chemistry

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole shows potential in drug development due to its ability to interact with biological targets. Interaction studies are crucial for understanding its binding affinities with enzymes or receptors relevant to therapeutic applications.

Case Studies:

- Antifungal Activity : Similar triazole compounds have demonstrated significant antifungal properties against various pathogens. The structural similarity suggests that 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole may exhibit comparable effects.

- Antibacterial Properties : Preliminary assessments indicate potential antibacterial activity against both Gram-positive and Gram-negative bacteria.

Agrochemicals

The compound's unique properties make it suitable for agricultural applications as a pesticide or herbicide. Its enhanced solubility and reactivity could lead to improved efficacy in controlling pests and diseases in crops.

Potential Applications:

- Fungicides : Given the antifungal properties of related compounds, this triazole derivative could be developed into an effective fungicide.

- Insecticides : The reactivity profile suggests potential use as an insecticide, targeting specific pests without harming beneficial insects.

Comparison with Related Compounds

To better understand the unique aspects of 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1,2,4-triazole | Basic triazole structure | Commonly used in pharmaceuticals |

| 5-Fluoro-1H-1,2,4-triazole | Fluorinated variant | Exhibits enhanced biological activity |

| 3-(Phenyl)-1-methyl-1,2,4-triazole | Phenyl substitution | Known for antifungal properties |

| 4-Amino-1H-1,2,4-triazole | Amino group substitution | Active against various bacterial strains |

作用机制

The mechanism of action of 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole with structurally related triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Comparisons

Key Observations:

- Steric Hindrance : The bulky 3-fluorosulfonyloxyphenyl group may reduce nucleophilic attack compared to smaller substituents like methyl or thiol .

- Hydrogen Bonding: Thiol (-SH) and amino (-NH₂) groups in related compounds (e.g., ) enable hydrogen bonding, whereas the sulfonyloxy group may act as a hydrogen bond acceptor.

生物活性

3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole is a compound of interest due to its potential biological activities. This article aims to summarize its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole

- Molecular Formula : C₉H₈F₃N₃O₄S

- Molecular Weight : 303.24 g/mol

The compound features a triazole ring, which is known for its biological significance in medicinal chemistry.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The fluorinated triazoles, in particular, have shown enhanced potency due to the presence of fluorine atoms which can improve lipophilicity and membrane permeability.

Anticancer Activity

Fluorinated triazoles have been investigated for their anticancer properties. In studies involving various cancer cell lines (e.g., MDA-MB-231 for breast cancer), compounds with trifluoromethyl groups demonstrated significant antiproliferative effects. For instance, a related study reported an IC50 value of 28 µM against breast cancer cells . The mechanism often involves the inhibition of key proteins such as ERK1/2 and survivin that are crucial for cell proliferation.

Antifungal and Antibacterial Activity

Triazole compounds are recognized for their antifungal activity. For example, a study highlighted that certain triazoles exhibited MIC values significantly lower than traditional antifungals like fluconazole against Candida albicans and other pathogenic fungi . Additionally, antibacterial studies have shown that these compounds can effectively inhibit growth against various bacterial strains including MRSA and E. coli .

Case Studies

| Study | Findings | Cell Lines/Organisms |

|---|---|---|

| Dolzhenko et al., 2008 | Fluorinated triazoles showed significant anticancer activity with IC50 values around 28 µM in breast cancer cells | MDA-MB-231 (breast cancer) |

| Prima et al., 2017 | Triazoles bearing fluorine atoms exhibited improved hydrophobicity and stability leading to better cytotoxicity | MCF-7 (breast), A549 (lung), HepG2 (liver) |

| Sayeed et al., 2018 | Novel triazole hybrids linked with imidazopyridine showed promising cytotoxicity | Various cancer cell lines |

The biological activities of 3-(3-Fluorosulfonyloxyphenyl)-1-methyl-1,2,4-triazole can be attributed to several mechanisms:

- Enzyme Inhibition : Many triazoles act as enzyme inhibitors affecting pathways crucial for cell survival.

- Membrane Permeability : The incorporation of fluorine enhances the ability of the compound to penetrate cell membranes.

- Protein Interaction : These compounds often bind to specific proteins involved in cell cycle regulation and apoptosis.

常见问题

Q. How to design a stability study under varying pH and temperature conditions?

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。